2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester
Overview
Description
Boronic acids and their esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and are used as building blocks in organic synthesis . They are particularly important in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their esters often involves a borylation reaction, which is the addition of a boron atom to an organic molecule . There are many protocols available for the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
Boronic acids and their esters have a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and the empty p-orbital can accept a pair of electrons from a Lewis base .Chemical Reactions Analysis
Boronic acids and their esters are involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Another interesting reaction is the protodeboronation, which is not well developed .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their esters can vary widely depending on the specific compound. For example, they can have different melting points and densities .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Protodeboronation Reactions : Pinacol boronic esters serve as valuable building blocks in organic synthesis. Researchers have explored the catalytic protodeboronation of alkyl boronic esters, including this compound . These reactions enable the selective removal of the boron group, allowing for the introduction of other functional groups. In medicinal chemistry, this versatility is crucial for designing novel drug candidates.
Hydromethylation of Alkenes
- The same catalytic protodeboronation process mentioned earlier can be applied to achieve formal anti-Markovnikov hydromethylation of alkenes using pinacol boronic esters . This reaction provides a useful method for selectively adding a methyl group to alkenes, potentially leading to the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester are organic synthesis reactions, particularly those involving the functionalizing deboronation of alkyl boronic esters . These esters are highly valuable building blocks in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as catalytic protodeboronation . The compound utilizes a radical approach to achieve this .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling, a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a crucial factor in their use in chemical transformations . These esters are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of the compound can be influenced by environmental factors such as air and moisture stability . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(19-10-17-5)9-13(12)18-6/h7-9H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMLPMUEIUVZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133818 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester | |
CAS RN |
2121513-89-9 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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